molecular formula C10H8BrN B1286507 5-Bromonaphthalen-1-amine CAS No. 4766-33-0

5-Bromonaphthalen-1-amine

Cat. No.: B1286507
CAS No.: 4766-33-0
M. Wt: 222.08 g/mol
InChI Key: VNPCNUAYDOLBDR-UHFFFAOYSA-N
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Description

5-Bromonaphthalen-1-amine is a brominated aromatic amine featuring a naphthalene backbone with a bromine atom at position 5 and an amine group at position 1. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, fluorescent sensors, and heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Scientific Research Applications

Chemical Synthesis

5-Bromonaphthalen-1-amine serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for functionalization, making it valuable in the production of dyes, pharmaceuticals, and agrochemicals.

Dye Manufacturing

One of the primary applications of this compound is in dye manufacturing. It is utilized to produce azo dyes, which are widely used in textiles and food coloring. The compound can be coupled with diazonium salts to yield vibrant azo dyes, which exhibit excellent stability and colorfastness.

Case Study: Azo Dye Production

  • Process: Coupling reaction with diazonium salts.
  • Outcome: High yield of azo dyes with desired color properties.
  • Reference: JPH08151353A outlines methods for synthesizing derivatives from this compound that are applicable in dye production .

Pharmaceutical Applications

This compound is also explored for its potential use in pharmaceuticals. Its derivatives have been investigated for biological activity, including antibacterial and antitumor properties.

Antitumor Activity

Research has indicated that certain derivatives derived from this compound exhibit cytotoxic effects against cancer cell lines.

Case Study: Antitumor Screening

  • Compound Tested: Derivatives of this compound.
  • Results: Significant inhibition of cell proliferation in specific cancer types.
  • Source: Studies published in chemical journals focusing on medicinal chemistry.

Material Science

In material science, this compound is used as a precursor for high-performance polymers. Its ability to form stable bonds with other monomers makes it suitable for creating heat-resistant materials.

Polymer Synthesis

The compound can be polymerized to create materials that withstand high temperatures, making it useful in aerospace and automotive applications.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Thermal Stability>300 °C
Mechanical StrengthHigh
Chemical ResistanceExcellent

Comparison with Similar Compounds

Positional Isomers and Halogenated Analogues

The reactivity and applications of 5-Bromonaphthalen-1-amine are influenced by the positions of the bromine and amine groups. Below is a comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituent Positions Molecular Formula Key Applications
This compound N/A Br at C5, NH₂ at C1 C₁₀H₈BrN RAF kinase intermediates, fluorescent sensors
1-Bromonaphthalen-2-amine 20191-75-7 Br at C1, NH₂ at C2 C₁₀H₈BrN Synthetic intermediates (limited data)
6-Bromonaphthalen-2-amine N/A Br at C6, NH₂ at C2 C₁₀H₈BrN Not specified (supplier data)
1-Bromonaphthalene 90-11-9 Br at C1 C₁₀H₇Br Solvent, precursor for organic synthesis

Key Observations:

Reactivity in Reductive Amination : Unlike this compound, which forms dual products (pyrrolidine and pyrrole) due to competing reaction pathways , para-substituted anilines (e.g., 2-naphthylamine) in yield single products with high stereoselectivity.

Electronic Effects : The bromine atom at C5 in this compound likely exerts a strong electron-withdrawing effect, influencing its nucleophilic substitution reactivity in RAF kinase inhibitor synthesis .

Halogenated Thiophene Analogues

  • Safety Profile : Chlorinated thiophene amines require stringent safety measures (e.g., ventilation, protective gear), suggesting brominated naphthalene amines may necessitate similar precautions .
  • Synthetic Flexibility : The chloro-thiophene compound is used in research and development, whereas this compound has broader applications in pharmaceuticals and sensing .

Research Findings and Data

Table 2: Reaction Yields and Selectivity ()

Substrate Product(s) Yield (%) Stereoselectivity
This compound Pyrrolidine (3a19) ~50 Moderate
Pyrrole (3a19′) ~50 Moderate
2-Naphthylamine Pyrrolidine (3a13) 85 High

Biological Activity

5-Bromonaphthalen-1-amine (CAS Number: 4766-33-0) is an organic compound characterized by a naphthalene ring substituted with a bromine atom at position 5 and an amino group at position 1. This compound is notable for its applications in organic synthesis, particularly as an intermediate in the production of dyes and pharmaceuticals. Its molecular formula is C10H8BrN\text{C}_{10}\text{H}_{8}\text{BrN}, with a molecular weight of approximately 222.08 g/mol. The compound typically appears as a crystalline solid, melting at 66-68°C and boiling at 156-158°C under reduced pressure conditions .

Toxicological Profile

The biological activity of this compound has been assessed in various studies, highlighting its potential toxicity and safety concerns. The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) . Research indicates that exposure to this compound should be handled with caution, emphasizing the need for protective measures during its use in laboratory settings.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. A significant investigation demonstrated that the compound exhibits antimicrobial activity against various bacterial strains. For instance, it showed effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound in developing new antimicrobial agents .

Anticancer Activity

Another area of interest is the anticancer potential of this compound. A study focused on synthesizing derivatives of this compound and evaluating their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited promising anticancer activity, suggesting that modifications to the naphthalene structure could enhance therapeutic efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial effects of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing that concentrations as low as 50 µg/mL effectively inhibited bacterial growth.

Case Study 2: Cytotoxicity Evaluation
A cytotoxicity assay was conducted using human cancer cell lines to assess the effects of this compound and its derivatives. The study utilized MTT assays to measure cell viability after treatment with varying concentrations of the compound. Results indicated IC50 values ranging from 20 to 30 µM for several derivatives, showcasing their potential as anticancer agents.

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various substitution reactions, making it valuable in synthetic chemistry.

Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against E. coli & S. aureus
AnticancerCytotoxic effects on cancer cell lines
ToxicityHarmful if swallowed; skin irritant

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromonaphthalen-1-amine, and how can experimental reproducibility be ensured?

Methodological Answer:

  • Synthetic Routes : Common methods include nucleophilic aromatic substitution (NAS) on bromonaphthalene precursors or reductive amination of nitro intermediates. For NAS, solvent choice (e.g., DMF, THF) and catalyst (e.g., CuI) significantly impact yields .
  • Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document reaction conditions (temperature, stoichiometry, purification steps) in the main text, with extended data (e.g., NMR spectra, HPLC traces) in supplementary materials . Validate purity via melting point analysis and chromatographic techniques (TLC/HPLC) .

Q. How should researchers characterize this compound to confirm its identity and purity?

Methodological Answer:

  • Spectroscopic Characterization : Use 1H^1H-NMR to verify aromatic proton environments and 13C^{13}C-NMR to confirm bromine-induced deshielding. Mass spectrometry (HRMS) confirms molecular weight.
  • Purity Assessment : Quantify impurities via HPLC (C18 column, acetonitrile/water gradient). For new derivatives, elemental analysis (C, H, N) is essential .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/skin contact. Store at 2–8°C in sealed containers to prevent degradation .
  • Waste Disposal : Neutralize acidic/basic residues before disposal via licensed chemical waste services .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for specific applications (e.g., catalysis or drug discovery)?

Methodological Answer:

  • In Silico Strategies : Perform DFT calculations (e.g., Gaussian, ORCA) to optimize geometry and predict electronic properties (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) screens for binding affinity against target proteins .
  • Validation : Compare computational results with experimental data (e.g., X-ray crystallography for solid-state structure) to refine models .

Q. How do researchers resolve contradictions in reported reactivity data for this compound across studies?

Methodological Answer:

  • Root-Cause Analysis : Systematically compare reaction conditions (solvent polarity, temperature gradients) and characterization methods. Use control experiments to isolate variables (e.g., trace moisture effects) .
  • Data Reconciliation : Cross-reference with primary literature and validate findings via independent replication .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(PPh3_3)4_4) with ligands (e.g., SPhos) to enhance selectivity. Monitor reaction progress via in situ IR spectroscopy .
  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) favor oxidative addition, while additives (Cs2_2CO3_3) improve base-mediated coupling efficiency .

Q. How can researchers design experiments to probe the environmental fate of this compound degradation byproducts?

Methodological Answer:

  • Degradation Studies : Use LC-MS/MS to track hydrolysis/oxidation products under simulated environmental conditions (pH, UV exposure).
  • Ecotoxicology : Assess toxicity via Daphnia magna bioassays and model bioaccumulation potential using logPP values .

Q. Data Presentation and Literature Review

Q. What criteria should guide the inclusion of this compound data in research manuscripts?

Methodological Answer:

  • Selectivity : Include only pivotal data (e.g., reaction yields, spectroscopic peaks) in the main text. Provide raw data (e.g., chromatograms, kinetic plots) in supplementary files .
  • Citation Standards : Prioritize primary sources (peer-reviewed journals) over patents or preprints. Use tools like Web of Science to identify high-impact references .

Q. How can researchers leverage databases like SciFinder or Reaxys to identify understudied applications of this compound?

Methodological Answer:

  • Search Strategies : Combine keyword queries ("this compound AND catalysis") with structure-based searches. Filter results by publication year (post-2015) and document type (review articles) .
  • Critical Evaluation : Use journal impact factors and citation counts to prioritize seminal studies .

Properties

IUPAC Name

5-bromonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPCNUAYDOLBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597676
Record name 5-Bromonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4766-33-0
Record name 5-Bromonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromonaphthalen-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To the solution of 5-nitro-1-bromonaphthalene (A) (2.5 g, 10 mmol) in EtOH/AcOH /Dioxane/H2O (2:2:2:1) (30 mL) was added Fe (5.6 g, 100 mmol) and 2 drops of 2 N HCl. The reaction mixture was stirred at 100° C. for 2 hrs. After evaporation of solvent, the residue was dissolved in 100 mL DCM and washed with 5% NaHCO3 (3×30 mL) and dried over Na2SO4. After evaporation of solvent, the crude mixture was purified on a silica gel column, eluting with DCM/hexanes (1:1), to give compound B as a white powder (3.0 g, 97%). mp 65-66° C.; 1H NMR (400 MHz, CDCl3) δ 7.79 (d, J=8.8 Hz, 1H), 7.76 (d, J=8.0, 1H), 7.71 (d, J=8.4 Hz, 1H), 7.39 (t, J=7.6 Hz, 1H), 7.28 (t, J=7.2 Hz, 1H), 6.83 (d, J=7.2 Hz, 1 H), 4.18 (s, 2H); 13C NMR (100 MHz, CDCl3) δ 142.5, 133.0, 130.4, 128.0, 125.1, 125.0, 123.9, 121.0, 118.4, 110.9; ESI-MS (m/z) calcd. for C10H9BrN222.0 (M+H)+, found 222.1. Anal. Calcd for C10H8BrN: C, 54.08; H, 3.63; N, 6.31. Found: C, 53.81; H, 3.46; N, 6.11.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
EtOH AcOH Dioxane H2O
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
5.6 g
Type
catalyst
Reaction Step One
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
5-Bromonaphthalen-1-amine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
5-Bromonaphthalen-1-amine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
5-Bromonaphthalen-1-amine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
5-Bromonaphthalen-1-amine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
5-Bromonaphthalen-1-amine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
5-Bromonaphthalen-1-amine

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